molecular formula C8H6BrNS B13473891 2-Bromo-6-methylthieno[3,2-b]pyridine

2-Bromo-6-methylthieno[3,2-b]pyridine

Katalognummer: B13473891
Molekulargewicht: 228.11 g/mol
InChI-Schlüssel: QNTKTEBFSGPWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylthieno[3,2-b]pyridine typically involves the bromination of 6-methylthieno[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thieno[3,2-b]pyridine derivatives.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methylthieno[3,2-b]pyridine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the targets, leading to the observed pharmacological effects . The exact pathways and molecular targets depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-methylthieno[3,2-b]pyridine stands out due to its unique thienopyridine structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in medicinal chemistry for developing new therapeutic agents .

Eigenschaften

Molekularformel

C8H6BrNS

Molekulargewicht

228.11 g/mol

IUPAC-Name

2-bromo-6-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-2-7-6(10-4-5)3-8(9)11-7/h2-4H,1H3

InChI-Schlüssel

QNTKTEBFSGPWBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C(S2)Br)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.